molecular formula C8H14ClNO2 B13505004 7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride

7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride

Cat. No.: B13505004
M. Wt: 191.65 g/mol
InChI Key: AZTINEFQWSODSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-3-oxabicyclo[331]nonan-9-one hydrochloride is a chemical compound with the molecular formula C8H14ClNO2 It is a bicyclic compound containing an amino group, an oxabicyclo ring, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amino alcohol with a ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products can be further utilized in various applications .

Scientific Research Applications

Chemistry

In chemistry, 7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its bicyclic structure and functional groups make it a candidate for studying enzyme interactions and protein binding .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of 7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride is unique due to its combination of an amino group, an oxabicyclo ring, and a ketone group.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

7-amino-3-oxabicyclo[3.3.1]nonan-9-one;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c9-7-1-5-3-11-4-6(2-7)8(5)10;/h5-7H,1-4,9H2;1H

InChI Key

AZTINEFQWSODSA-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2COCC1C2=O)N.Cl

Origin of Product

United States

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